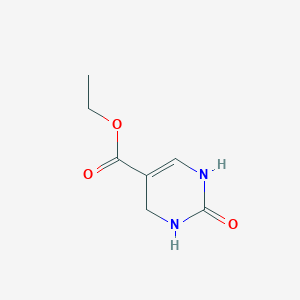

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUWQNJWMPQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445635 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-27-4 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Introduction: The Significance of the Dihydropyrimidinone Core

This compound is a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. First synthesized by Pietro Biginelli in 1891, this molecular scaffold is of immense interest to researchers in medicinal chemistry and drug development.[1] The DHPM core is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties such as calcium channel modulation, and antihypertensive and anti-inflammatory activities.[1][2] Its versatile structure serves as a foundational building block for synthesizing more complex pharmaceutical agents, making a thorough understanding of its synthesis crucial for innovation in the field.[3]

This guide provides a detailed examination of the primary synthetic route to this compound—the Biginelli reaction—delving into its mechanistic underpinnings, modern procedural variations, and the scientific rationale behind its experimental parameters.

The Biginelli Reaction: A Classic Multicomponent Synthesis

The most direct and widely employed method for synthesizing this compound is the Biginelli reaction. This one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (specifically ethyl acetoacetate), and urea under acidic conditions to form the desired dihydropyrimidine ring structure.[1][4] The efficiency, high atom economy, and operational simplicity of this multicomponent reaction (MCR) have established it as a cornerstone of heterocyclic chemistry.[2]

Mechanistic Pathways: Unraveling the Reaction Core

While debated for over a century, the reaction mechanism is now widely understood to proceed through an N-acyliminium ion intermediate, particularly under the acidic conditions typically employed.[1][5] This pathway provides the most logical explanation for the observed regioselectivity and product formation.

The key steps are as follows:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea. This rate-limiting step forms a highly electrophilic N-acyliminium ion.[1][5]

-

Nucleophilic Addition: The enol form of ethyl acetoacetate acts as the key nucleophile, attacking the carbon of the iminium ion. This step establishes the C4-C5 bond of the final heterocyclic ring.

-

Cyclization and Dehydration: The intermediate then undergoes a rapid intramolecular cyclization, where the free amino group (-NH2) of the urea moiety attacks the carbonyl carbon of the original ethyl acetoacetate. A subsequent dehydration step eliminates a molecule of water, leading to the formation of the stable, six-membered dihydropyrimidine ring.[1]

The Role of Catalysis: Driving Efficiency and Greener Outcomes

The choice of catalyst is paramount to the success of the Biginelli reaction. While traditional protocols relied on strong Brønsted acids like HCl, modern organic synthesis has shifted towards more efficient, reusable, and environmentally benign catalysts.[1][6]

-

Brønsted Acids: Strong mineral acids (e.g., HCl, H₂SO₄) effectively catalyze the reaction but often require harsh conditions and present challenges in separation and disposal.[4][7]

-

Lewis Acids: A significant advancement came with the use of Lewis acids, which can activate both the aldehyde and the iminium intermediate. Catalysts like ytterbium triflate (Yb(OTf)₃), indium(III) chloride, and copper(II) chloride have been shown to improve yields and shorten reaction times, sometimes under solvent-free conditions.[8]

-

Heterogeneous & Green Catalysts: The drive for sustainable chemistry has led to the development of solid-supported catalysts. Materials such as silica-supported acids, clays (e.g., Montmorillonite-KSF), and polymer-supported catalysts offer excellent yields with the significant advantage of easy recovery and recyclability, aligning with the principles of green chemistry.[6][9][10]

A Validated Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a common derivative of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |

| Benzaldehyde | 106.12 | 0.01 | 1.0 | 1.06 g (1.0 mL) |

| Ethyl Acetoacetate | 130.14 | 0.01 | 1.0 | 1.30 g (1.28 mL) |

| Urea | 60.06 | 0.015 | 1.5 | 0.90 g |

| Copper(II) Chloride Dihydrate | 170.48 | cat. | - | ~50 mg |

| Ethanol (Solvent) | 46.07 | - | - | 10 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.5 equiv.).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O).[11][12] An excess of urea is often used to drive the reaction equilibrium towards the product.

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified solid in a desiccator or a vacuum oven. The final product, a white crystalline solid, can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). Yields for this procedure are typically high, often exceeding 80%.[4]

Modern Synthetic Strategies: The Evolution Towards Greener Chemistry

While the foundational Biginelli reaction remains robust, significant efforts have been made to align the synthesis with modern principles of efficiency and sustainability.[10][13]

-

Solvent-Free (Neat) Conditions: Many modern protocols eliminate the use of organic solvents entirely. Reactants can be ground together at room temperature (mechanochemistry) or heated neat.[11][12] This approach dramatically reduces chemical waste and simplifies product isolation.[10]

-

Microwave-Assisted Synthesis: The application of microwave irradiation can drastically reduce reaction times from hours to minutes while often improving product yields.[13] The direct and efficient heating provided by microwaves accelerates the key condensation steps.

The diagram below contrasts the workflow of a traditional, solvent-based synthesis with a modern, greener alternative.

Conclusion

The synthesis of this compound via the Biginelli reaction is a powerful and enduring example of multicomponent chemistry. Its elegance lies in the direct assembly of a complex, pharmaceutically relevant scaffold from simple, readily available precursors. While the classic protocol is effective, ongoing research has refined the methodology, introducing a host of catalytic systems and reaction conditions that enhance efficiency, reduce environmental impact, and broaden the scope of accessible derivatives. For researchers and professionals in drug development, a mastery of this reaction, from its core mechanism to its modern, greener adaptations, is essential for leveraging the full potential of the dihydropyrimidinone scaffold in creating next-generation therapeutics.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Biginelli Reaction for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Authored by a Senior Application Scientist

Introduction: The Enduring Relevance of the Biginelli Reaction in Modern Drug Discovery

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This multicomponent reaction, typically involving an aldehyde, a β-ketoester, and urea, has stood the test of time, evolving from a classic organic transformation into a cornerstone of modern medicinal chemistry and drug development.[1][2][3][4][5] The DHPM scaffold is a privileged structure, forming the core of numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][6] The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a quintessential example of this reaction's utility, providing a versatile intermediate for the elaboration of diverse compound libraries. This guide offers an in-depth exploration of this pivotal reaction, from its mechanistic underpinnings to practical, field-tested protocols and optimization strategies.

Part 1: Deconstructing the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. While the precise sequence of events can be influenced by the specific reactants and conditions, there are three generally accepted mechanistic pathways for the acid-catalyzed Biginelli reaction.[7]

The most widely accepted route, the iminium pathway , is believed to be the operative mechanism under typical acidic conditions.[8][9][10]

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-determining step.[1] The resulting N-acyliminium ion is a potent electrophile.[10]

-

Nucleophilic Attack: The enol form of the β-ketoester, in this case, ethyl acetoacetate, acts as the nucleophile and attacks the iminium ion.[8][10]

-

Cyclization and Dehydration: The subsequent cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[1][8]

Two alternative mechanisms have also been proposed:

-

Enamine Pathway: This involves the initial condensation of urea and the β-ketoester to form a protonated enamine intermediate, which then reacts with the aldehyde.[7]

-

Knoevenagel Pathway: This pathway begins with a Knoevenagel-type condensation between the aldehyde and the β-ketoester, forming a carbenium ion intermediate that subsequently reacts with urea.[7][11]

While all three pathways converge to the same product, the iminium route is the most supported by experimental evidence under standard Biginelli conditions.[12]

Part 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent and Solvent Specifications:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Aromatic aldehyde |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | β-ketoester |

| Urea | CH₄N₂O | 60.06 | 57-13-6 | Amide |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid catalyst |

Step-by-Step Synthesis Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in ethanol (25 mL).

-

Catalyst Addition: Carefully add a few drops of concentrated hydrochloric acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the aldehyde and facilitating the formation of the iminium intermediate.[9]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water with stirring. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with cold water.[5] Recrystallize the crude product from ethanol to obtain pure this compound.

Part 3: Optimization and Catalyst Selection

While the classical Biginelli reaction is robust, its efficiency can be significantly enhanced through careful optimization of reaction conditions and the use of modern catalysts.

Critical Parameters:

-

Catalyst: The choice of catalyst is paramount. While Brønsted acids like HCl are traditional, a wide array of Lewis acids and heterogeneous catalysts have been developed to improve yields, reduce reaction times, and facilitate greener protocols.[1][13][14]

-

Solvent: The polarity of the solvent can influence the reaction rate and yield.[15] In recent years, solvent-free conditions have gained traction, offering environmental and economic advantages.[16][17]

-

Temperature: The reaction is typically conducted at elevated temperatures (reflux), but microwave-assisted synthesis has emerged as a powerful tool for accelerating the reaction.[18]

-

Stoichiometry: While a 1:1:1 molar ratio of reactants is often used, a slight excess of urea can sometimes improve the yield.[19]

Modern Catalytic Systems:

The quest for more efficient and environmentally benign Biginelli protocols has led to the exploration of a diverse range of catalysts.

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-TSA | Readily available, cost-effective.[6] |

| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃·6H₂O | High yields, shorter reaction times, milder conditions.[8][13] |

| Heterogeneous Catalysts | Alumina sulfuric acid, Montmorillonite-KSF, Zeolites | Reusable, easy separation, environmentally friendly.[17][19][20] |

| Nanocatalysts | Magnetic iron oxide-based nanocatalysts | High catalytic efficiency, excellent recyclability, rapid reaction times.[21] |

| Organocatalysts | Thiourea derivatives, Proline | Enantioselective synthesis of chiral DHPMs.[22] |

The use of catalysts like Ytterbium triflate (Yb(OTf)₃) under solvent-free conditions can significantly increase yields and shorten reaction times, with the added benefit of catalyst recovery and reuse.[8] Similarly, magnetic nanocatalysts offer a green and efficient approach, allowing for easy separation and recycling.[21]

Part 4: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data:

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the pyrimidine ring (singlet), the methine proton at C4 (doublet), and the two NH protons (singlets).[18][23] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and urea moieties, the sp³ carbon at C4, and the carbons of the aromatic ring and the pyrimidine core.[23] |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (ester and urea), and C=C stretching.[23][24] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₆N₂O₃ for the benzaldehyde derivative).[18][25] |

| Melting Point | A sharp melting point consistent with literature values, indicating high purity. |

Example Spectroscopic Data for a Phenyl Derivative:

-

¹H NMR (CDCl₃, δ ppm): 1.15 (t, 3H, ester CH₃), 2.25 (s, 3H, pyrimidine CH₃), 4.05 (q, 2H, ester CH₂), 6.8 (s, 1H, C4-H), 7.2-7.3 (m, 5H, Ar-H), 7.4 (s, 1H, NH), 8.9 (s, 1H, NH).[18]

-

IR (KBr, cm⁻¹): 3244 (N-H), 1703 (C=O, ester), 1648 (C=O, amide).[18]

Conclusion

The Biginelli reaction remains a powerful and versatile tool in the arsenal of synthetic and medicinal chemists. The synthesis of this compound exemplifies the efficiency and utility of this classic multicomponent reaction. By understanding the underlying mechanism, carefully selecting catalysts, and optimizing reaction conditions, researchers can effectively harness the Biginelli reaction to generate diverse libraries of dihydropyrimidinones for drug discovery and development. The continued evolution of this reaction, particularly through the development of green and asymmetric methodologies, ensures its relevance for years to come.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. BIGINELLI REACTION | PPT [slideshare.net]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jsynthchem.com [jsynthchem.com]

- 16. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. omicsonline.org [omicsonline.org]

- 19. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 20. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 24. banglajol.info [banglajol.info]

- 25. researchgate.net [researchgate.net]

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" IUPAC name and structure

An In-depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, the core of this compound, represents a privileged heterocyclic system in medicinal chemistry. First reported by Pietro Biginelli in 1891, this three-component reaction provides facile access to a diverse array of pharmacologically significant molecules.[1][2][3] These compounds have garnered significant attention due to their wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth exploration of the fundamental chemistry, synthesis, and biological relevance of this scaffold, with a focus on providing actionable insights and protocols for researchers in the field of drug discovery and development.

Core Compound Analysis: IUPAC Nomenclature and Structure

The foundational compound of interest is "this compound". While this name is commonly used, the precise IUPAC nomenclature can vary slightly. A more systematic name is ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate .[7] For substituted derivatives, the substituents on the pyrimidine ring are numbered accordingly.

Chemical Structure and Properties:

The core structure consists of a six-membered dihydropyrimidine ring with a carbonyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The parent compound, without substituents at positions 4 and 6, has the following properties:

| Property | Value | Reference |

| CAS Number | 33458-27-4 | [7][8] |

| Molecular Formula | C₇H₁₀N₂O₃ | [7] |

| Molecular Weight | 170.17 g/mol | [7] |

| Canonical SMILES | CCOC(=O)C1=CNC(=O)NC1 | [7] |

| InChI Key | DYEUWQNJWMPQAL-UHFFFAOYSA-N | [7] |

The structural versatility of this scaffold arises from the ease of introducing substituents at the C4 and C6 positions, typically by varying the aldehyde and β-ketoester components in the synthesis.

Synthesis: The Biginelli Reaction

The most prominent and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[1][3][9]

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of investigation, with several proposed pathways. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[10]

The key steps are:

-

Iminium Ion Formation: Acid-catalyzed condensation of the aldehyde and urea forms a crucial N-acyliminium ion intermediate. This step is often the rate-determining step.[3][10]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.

-

Cyclization and Dehydration: An intramolecular cyclization occurs via the nucleophilic attack of the amine onto the carbonyl group of the ester, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[1][9]

Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction.

General Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of a common DHPM derivative.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Catalytic amount of acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., CuCl₂·2H₂O).[11]

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

-

Pour the mixture into cold water to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from ethanol to obtain the purified product.[12]

Note: Solvent-free "Grindstone" methods using a mortar and pestle with a solid catalyst like CuCl₂·2H₂O have also been reported as an environmentally friendly alternative.[11]

Caption: Figure 2: General Workflow for DHPM Synthesis.

Spectroscopic Characterization

The structural elucidation of synthesized DHPMs relies on standard spectroscopic techniques.

¹H NMR Spectroscopy:

-

N1-H & N3-H: Two singlets in the range of δ 7.5-9.5 ppm.

-

C4-H: A doublet around δ 5.0-5.5 ppm.

-

C6-CH₃: A singlet around δ 2.2-2.5 ppm (for derivatives from ethyl acetoacetate).

-

Ethyl Ester (OCH₂CH₃): A quartet around δ 3.9-4.1 ppm and a triplet around δ 1.0-1.2 ppm.

-

Aromatic Protons (C4-substituent): Signals in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy:

-

C=O (Ester): δ ~165 ppm.

-

C=O (Urea, C2): δ ~152 ppm.

-

C5: δ ~99 ppm.

-

C6: δ ~148 ppm.

-

C4: δ ~54 ppm.

-

Ethyl Ester (OCH₂CH₃): δ ~59 ppm and ~14 ppm.

-

C6-CH₃: δ ~18 ppm.

IR Spectroscopy (KBr, cm⁻¹):

-

N-H Stretching: 3100-3400 cm⁻¹.

-

C=O Stretching (Ester): ~1700-1725 cm⁻¹.

-

C=O Stretching (Urea): ~1650 cm⁻¹.

The following table summarizes typical spectral data for a representative compound, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[13]

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-H | ~7.7 (s), ~9.2 (s) | - | 3242, 3115 |

| C4-H | ~5.1 (d) | ~54.0 | - |

| C6-CH₃ | ~2.2 (s) | ~18.1 | - |

| OCH₂CH₃ | ~4.0 (q), ~1.1 (t) | ~59.5, ~14.2 | - |

| C=O (Ester) | - | ~165.7 | 1705 |

| C=O (Urea) | - | ~152.5 | 1647 |

| Ar-H | ~6.8-7.2 (m) | ~114-159 | - |

| Ar-OCH₃ | ~3.7 (s) | ~55.2 | - |

Biological Activities and Therapeutic Potential

The dihydropyrimidinone core is a versatile scaffold that has been incorporated into numerous biologically active compounds.[4] The ease of modifying the substituents at the C4 and C6 positions allows for the fine-tuning of pharmacological properties.

Key Pharmacological Activities:

-

Anticancer: Certain DHPM derivatives, such as Monastrol, act as inhibitors of mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[14] Other derivatives have shown cytotoxicity against various cancer cell lines.[6][15]

-

Antimicrobial: The DHPM scaffold has been explored for its potential to inhibit the growth of bacteria and fungi.[4][7]

-

Antihypertensive: DHPMs can act as calcium channel blockers, similar to dihydropyridine drugs like nifedipine, leading to vasodilation and a reduction in blood pressure.[1][16]

-

Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory activity in laboratory models.[15]

-

α1A-Adrenergic Antagonists: Specific modifications have led to compounds with high binding affinity for α1A receptors, which are targets for treating benign prostatic hyperplasia.[1][17]

Caption: Figure 3: Diverse Biological Activities of the DHPM Scaffold.

Conclusion and Future Outlook

This compound and its derivatives, synthesized through the robust and efficient Biginelli reaction, remain a cornerstone of modern medicinal chemistry. The structural simplicity, ease of synthesis, and wide range of biological activities make this scaffold a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on the development of more stereoselective synthetic methods, the expansion of chemical diversity through post-synthesis modifications, and the detailed elucidation of the mechanisms of action for new, potent derivatives. The continued exploration of this "privileged" structure promises to yield new leads in the ongoing quest for more effective and safer medicines.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. BIGINELLI REACTION | PPT [slideshare.net]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Buy this compound | 33458-27-4 [smolecule.com]

- 8. This compound [oakwoodchemical.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 17. researchgate.net [researchgate.net]

"Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" CAS number and molecular weight

An In-Depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Dihydropyrimidine Core in Modern Chemistry

This compound is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class of molecules. Its chemical structure, featuring a partially saturated pyrimidine ring with an ethyl ester and a keto group, makes it a highly versatile and valuable intermediate in synthetic organic chemistry.[1] While the molecule itself has limited direct biological applications, its rigid, hydrogen-bond-donating and -accepting scaffold serves as a foundational building block for a vast array of pharmacologically active compounds.[1][2] The DHPM core is a prominent pharmacophore found in drugs exhibiting properties such as calcium channel blockade, antihypertensive, anti-inflammatory, and anticancer activities.[1][3][4] This guide provides a detailed overview of its core properties, synthesis, reaction mechanisms, and significance in the field of drug discovery and development.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33458-27-4 | [1][5] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][6][7] |

| Molecular Weight | 170.17 g/mol | [1][6][7] |

| IUPAC Name | ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | [1] |

| Synonyms | 2-Oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester | [5] |

| SMILES | CCOC(=O)C1=CNC(=O)NC1 | [1] |

| InChI Key | DYEUWQNJWMPQAL-UHFFFAOYSA-N | [1] |

Synthesis: The Biginelli Reaction

The most prominent and historically significant method for synthesizing this class of compounds is the Biginelli reaction, a one-pot, three-component condensation reaction.[3][8] This reaction, first reported by Italian chemist Pietro Biginelli in 1891, combines an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea under acidic conditions.[3] Modern iterations have focused on improving yields, reducing reaction times, and employing environmentally benign methodologies.[9][10]

Reaction Workflow: A Generalized Biginelli Synthesis

The following diagram illustrates the general workflow for the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction.

Caption: General workflow for Biginelli dihydropyrimidine synthesis.

Field-Proven Protocol: Solvent-Free Grindstone Synthesis

This protocol is adapted from modern, eco-friendly "Grindstone" methods which are advantageous due to the reduction of volatile organic solvents, often leading to high yields and simple purification.[2][11]

Objective: To synthesize an Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 0.1 M)

-

Urea (0.1 M)

-

Ethyl Acetoacetate (0.1 M)

-

Catalyst: Copper (II) Chloride Dihydrate (CuCl₂·2H₂O, catalytic amount)

-

Acid: Concentrated HCl (a few drops)

-

Methanol (for recrystallization)

-

Mortar and Pestle

Step-by-Step Methodology:

-

Reactant Preparation: Accurately weigh and add the aromatic aldehyde (0.1 M), urea (0.1 M), and ethyl acetoacetate (0.1 M) to a clean, dry mortar.

-

Catalyst Addition: Add a catalytic amount of CuCl₂·2H₂O to the mixture. The catalyst acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.[9]

-

Grinding: Grind the mixture vigorously with a pestle for 7-10 minutes. The mechanical force initiates the reaction and ensures intimate mixing of the solid and liquid reactants.

-

Acidification: Add a few drops of concentrated HCl and continue to grind for another 10 minutes. The Brønsted acid co-catalyst facilitates the key condensation and dehydration steps in the reaction mechanism.[3]

-

Reaction Completion: Allow the resulting paste-like mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.

-

Purification (Recrystallization): The crude product is purified by dissolving it in a minimum amount of hot methanol. The solution is then filtered (if necessary) and allowed to cool slowly. The purified crystalline product will precipitate out of the solution.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold methanol to remove any soluble impurities, and dried to yield the final product.[2][11]

Reaction Mechanism

The precise mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving an acid-catalyzed cascade of bimolecular reactions.[3][9]

Caption: The accepted acid-catalyzed mechanism of the Biginelli reaction.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form a key acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of ethyl acetoacetate. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring.[3][9]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a molecular scaffold. The core structure provides a rigid framework that can be chemically modified at several positions to interact with specific biological targets. Researchers leverage this scaffold to synthesize libraries of derivative compounds for screening in drug development programs.[2][12]

Caption: The DHPM core as a scaffold for diverse biological activities.

Key insights into its application include:

-

Calcium Channel Blockers: Certain DHPM derivatives are structurally similar to dihydropyridine drugs (e.g., Nifedipine), enabling them to function as effective calcium channel modulators for treating cardiovascular diseases.[3]

-

Alpha-1a-Antagonists: Modifications to the core structure have produced potent and selective alpha-1a-adrenergic receptor antagonists, which are used in the treatment of benign prostatic hyperplasia.[3]

-

Anticancer and Antimicrobial Agents: The pyrimidine ring is a fundamental component of nucleobases (thymine, cytosine, uracil).[2] Consequently, DHPM derivatives are widely explored for their potential to interfere with nucleic acid synthesis and other critical cellular pathways in cancer cells and microbes.[1][4]

Conclusion

This compound is more than a simple chemical compound; it is a gateway to a rich field of medicinal chemistry. Its straightforward and efficient synthesis via the multicomponent Biginelli reaction, coupled with the biological significance of the dihydropyrimidine scaffold, ensures its continued relevance. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism, and derivatization potential is essential for designing the next generation of therapeutic agents. The evolution of its synthesis from classical methods to modern, sustainable protocols further underscores its importance as a foundational molecule in contemporary organic chemistry.

References

- 1. Buy this compound | 33458-27-4 [smolecule.com]

- 2. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. banglajol.info [banglajol.info]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2] As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the processes of life.[2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets like enzymes and receptors, making them privileged scaffolds in drug design.[1]

Compounds featuring the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, to which Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs, have demonstrated a remarkable spectrum of pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics.[3][4] Understanding the precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions through single-crystal X-ray diffraction is therefore not merely an academic exercise. It is a critical step in structure-based drug design, enabling the optimization of lead compounds, the prediction of binding affinities, and the rational design of next-generation therapeutics.[5]

This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to the detailed interpretation of its structural features and their implications for medicinal chemistry.

Part 1: Synthesis and Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis via the Biginelli Reaction

This compound and its derivatives are most classically synthesized through the Biginelli reaction, a one-pot multicomponent reaction first reported in 1893.[3][6] This acid-catalyzed cyclocondensation efficiently combines three components: an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[7]

The reaction proceeds through a series of bimolecular steps, beginning with the rate-limiting condensation between the aldehyde and urea to form an iminium intermediate.[3][7] This is followed by the nucleophilic addition of the ethyl acetoacetate enol and subsequent cyclization via condensation to yield the final dihydropyrimidine product.

Caption: The Biginelli reaction pathway for DHPM synthesis.

Experimental Protocol: Synthesis

-

Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), an appropriate aldehyde (e.g., formaldehyde or its equivalent, 1 eq.), and urea (1.5 eq.) in an alcoholic solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[7]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.[8]

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified compound.[4][9]

Growing Diffraction-Quality Single Crystals

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. The ideal crystal is a single, well-formed entity, free of cracks and defects, typically between 0.1 and 0.3 mm in size.[10][11]

Experimental Protocol: Crystal Growth (Slow Evaporation)

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: Filter the saturated solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

-

Harvesting: Once well-formed crystals appear, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[10] It relies on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[5][11] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[12]

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then placed on a goniometer head in the diffractometer.[10][13]

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated, while a detector records the intensities and positions of the diffracted X-ray reflections at different orientations.[13][14]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.[12]

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14] Hydrogen atoms are typically placed in geometrically calculated positions.

-

Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the experimental and calculated structure factors. A final Crystallographic Information File (CIF) is generated.

Part 3: Structural Analysis of Tetrahydropyrimidine-5-carboxylates

Crystallographic Data Summary

The following table summarizes typical crystallographic data for a representative compound in this class, such as ethyl 6-methyl-2-oxo-4-(trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[14]

| Parameter | Typical Value |

| Chemical Formula | C₁₇H₂₂N₂O₆ |

| Formula Weight | 350.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1447 (3) |

| b (Å) | 10.1919 (2) |

| c (Å) | 10.8724 (2) |

| α (°) | 117.882 (1) |

| β (°) | 101.371 (1) |

| γ (°) | 105.498 (1) |

| Volume (ų) | 886.40 (4) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | ~0.050 |

| wR2 (all data) | ~0.154 |

Data sourced from a representative structure in this class.[14]

Molecular Geometry and Conformation

The six-membered dihydropyrimidine (DHPM) ring is not planar. It typically adopts a flattened boat or envelope conformation.[4][14] This puckering is primarily due to the sp³-hybridized carbon atom at the C4 position. The degree of puckering and the specific conformation can be influenced by the nature of the substituent at this position.

The substituent at C4 (often an aryl group in pharmacologically active analogues) is generally positioned pseudo-axially, with its plane oriented nearly perpendicular to the mean plane of the DHPM ring.[4] This orientation is crucial as it dictates the overall three-dimensional shape of the molecule, which is a key determinant of its interaction with biological targets.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, DHPM molecules do not exist in isolation. They self-assemble into higher-order structures through a network of intermolecular interactions, primarily hydrogen bonds.

The most prominent and structurally defining interaction is the formation of centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds between the N1-H donor and the C2=O acceptor of two neighboring molecules.[14] This interaction creates a robust R²₂(8) ring motif.[4] These dimers then often act as building blocks, linking together into chains or sheets through additional hydrogen bonds, such as those involving the N3-H donor and the ester carbonyl oxygen.[15] These interactions dictate the crystal packing and influence physical properties like solubility and stability.

Part 4: Implications for Structure-Based Drug Design

A detailed crystal structure provides an invaluable blueprint for medicinal chemists.

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups), along with the orientation of substituents, defines the molecule's pharmacophore. This information is essential for understanding how the molecule fits into a receptor's binding pocket.

-

Lead Optimization: By visualizing the crystal packing, researchers can identify sites on the molecule that are exposed and available for modification without disrupting the core interactions necessary for biological activity. For example, modifying a substituent that points into a solvent channel in the crystal lattice is less likely to disrupt the key hydrogen bonding that holds dimers together.

-

Predicting Physicochemical Properties: The strength and nature of intermolecular interactions seen in the crystal structure provide insights into the compound's melting point, solubility, and crystal habit, all of which are critical parameters in drug development.

Caption: How crystal structure analysis informs the drug design cycle.

Conclusion

The crystal structure analysis of this compound and its analogues provides fundamental insights that bridge synthetic chemistry and pharmacology. The process, from the rational synthesis via the Biginelli reaction to the high-resolution data from single-crystal X-ray diffraction, reveals a molecule with a distinct non-planar conformation governed by its sp³-hybridized C4 atom. Its solid-state architecture is dominated by robust hydrogen-bonded dimer motifs, which are critical for crystal packing. For drug development professionals, this structural information is not an endpoint but a starting point for the rational design of more potent and specific therapeutic agents, underscoring the indispensable role of crystallography in modern medicinal chemistry.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pulstec.net [pulstec.net]

- 6. scispace.com [scispace.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Foundational Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers

Introduction: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidine (DHPM) family of heterocycles, represents a cornerstone scaffold in contemporary drug discovery and organic synthesis. First brought to prominence through the Biginelli reaction, this compound and its derivatives have demonstrated a remarkable breadth of biological activities, solidifying their status as "privileged structures" in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this versatile molecule, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Mechanistic Insights

The primary route to this compound is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde (typically benzaldehyde or a derivative), a β-ketoester (ethyl acetoacetate), and urea. The elegance of this reaction lies in its atom economy and operational simplicity, making it a staple in synthetic chemistry.

The Classical Biginelli Reaction

The acid-catalyzed condensation mechanism proceeds through several key steps, which have been a subject of extensive study. While several pathways have been proposed, the most widely accepted sequence involves the formation of an N-acyliminium ion intermediate.

Reaction Scheme:

Urea + Benzaldehyde + Ethyl Acetoacetate → Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A common derivative)

The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of catalyst is critical as it influences reaction rates, yields, and overall efficiency. Traditional methods often require harsh conditions and long reaction times, which has spurred the development of more efficient and environmentally benign protocols.

Modern Synthetic Protocols

To address the limitations of the classical approach, numerous modern synthetic strategies have been developed. These methods offer significant advantages, including shorter reaction times, higher yields, and milder conditions.

| Method | Catalyst/Conditions | Typical Reaction Time | Average Yield | Key Advantages |

| Conventional Heating | HCl, H₂SO₄ | 18-24 hours | 40-60% | Simplicity, low-cost reagents |

| Microwave-Assisted | Clay, Yb(OTf)₃, Ionic Liquids | 5-15 minutes | 85-95% | Drastically reduced reaction time, improved yields |

| Ultrasound-Promoted | (NH₄)₂SO₄, FeCl₃ | 1-3 hours | 80-90% | Enhanced reaction rates, milder conditions |

| Solvent-Free | Grinding, various catalysts | 15-60 minutes | 90-98% | Green chemistry approach, high efficiency |

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a self-validating system for the efficient synthesis of a representative DHPM, ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The causality behind using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier more efficiently than conventional heating and thereby accelerating the reaction rate.

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave-certified vessel, combine 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol).

-

Solvent Addition: Add 2 mL of ethanol as the solvent. The choice of a polar solvent like ethanol is crucial as it couples efficiently with microwave energy.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes. The temperature and time are optimized to ensure complete reaction without byproduct formation.

-

Isolation: After cooling the vessel to room temperature, the reaction mixture is poured into 20 mL of cold water.

-

Purification: The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and then dried under vacuum.

-

Characterization: The purity and identity of the final product are confirmed by measuring its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR). The expected melting point for this derivative is typically in the range of 201-203°C.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

Caption: Workflow for Microwave-Assisted Biginelli Synthesis.

Part 2: Chemical Reactivity and Derivatization Potential

The true value of the this compound scaffold lies in its potential for structural diversification. Several key positions on the pyrimidine ring are amenable to chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Key Reactive Sites:

-

N1 and N3 Positions: The secondary amines at the N1 and N3 positions can be alkylated, acylated, or arylated to introduce a variety of substituents. These modifications are crucial for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity, which directly impact target binding and pharmacokinetic profiles.

-

C5-Ester Group: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups. This position is often exploited to introduce linkers for conjugation or to interact with specific residues in a biological target.

-

C6-Methyl Group: The methyl group at the C6 position can undergo condensation reactions, providing another handle for structural elaboration.

-

C4-Substituent: The substituent at the C4 position, derived from the starting aldehyde, is a primary determinant of biological activity. A vast library of DHPMs can be generated simply by varying the aldehyde component in the Biginelli reaction.

The following diagram highlights these key sites for derivatization.

Caption: Key Reactive Sites for Derivatization of the DHPM Core.

Part 3: Applications in Drug Discovery

The dihydropyrimidine scaffold is a validated pharmacophore found in numerous approved drugs and clinical candidates. Its rigid structure and defined vectoral presentation of substituents allow it to mimic the binding motifs of endogenous ligands, making it a powerful tool for designing targeted therapies.

Calcium Channel Blockers

Perhaps the most well-known application of the DHPM core is in the development of L-type calcium channel blockers. These drugs, used to treat hypertension and angina, are structurally analogous to the dihydropyridine class of drugs (e.g., nifedipine). The DHPM scaffold provides a bioisosteric replacement that often results in improved metabolic stability and pharmacokinetic profiles.

Mitotic Kinesin Eg5 Inhibitors

The mitotic kinesin Eg5 is a critical protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Several potent and selective Eg5 inhibitors are based on the DHPM scaffold. For example, Monastrol, a seminal Eg5 inhibitor, was discovered through high-throughput screening and features the core tetrahydropyrimidine structure. These inhibitors bind to an allosteric pocket on the Eg5 motor domain, preventing its ATP-dependent motility and leading to mitotic arrest and apoptosis in cancer cells.

Other Therapeutic Areas

The versatility of the DHPM scaffold has led to its exploration in a wide range of other therapeutic areas, including:

-

Antiviral Agents: Derivatives have shown activity against various viruses, including HIV and influenza.

-

Antibacterial Agents: The scaffold has been used to develop novel inhibitors of bacterial cell wall synthesis and other essential processes.

-

Anti-inflammatory Agents: DHPMs have been investigated as inhibitors of pro-inflammatory enzymes and cytokines.

The logical relationship between the core scaffold and its diverse applications is driven by the principles of structure-activity relationship (SAR) studies, where systematic modification of the reactive sites (as shown in Part 2) leads to optimized potency and selectivity for a given biological target.

Caption: From Core Scaffold to Diverse Therapeutic Applications.

Conclusion

This compound is far more than a simple laboratory chemical; it is a foundational building block that continues to empower innovation in medicinal chemistry. Its straightforward synthesis via the Biginelli reaction, coupled with its high potential for chemical derivatization, ensures its relevance in the ongoing search for novel therapeutics. The successful translation of DHPM-based compounds from bench to clinic, exemplified by calcium channel blockers and Eg5 inhibitors, underscores the power of this privileged scaffold. Future research will undoubtedly continue to unlock new biological activities and applications, further cementing the legacy of the dihydropyrimidine core in the development of next-generation medicines.

The Biginelli Reaction: A Technical Guide to the Synthesis and Therapeutic Exploration of Dihydropyrimidinones

Introduction: A Renaissance of a Classic Multicomponent Reaction

First reported in 1893 by the Italian chemist Pietro Biginelli, the eponymous reaction is a one-pot, three-component cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2][3]. For much of its history, the Biginelli reaction remained a curiosity of organic chemistry. However, the last few decades have witnessed a remarkable resurgence of interest, driven by the discovery that the DHPM scaffold is a "privileged structure" in medicinal chemistry, exhibiting a vast array of pharmacological activities[4][5][6]. These include applications as calcium channel blockers, antihypertensive agents, and potent antiviral, anti-inflammatory, and anticancer therapeutics[2][7].

This guide provides an in-depth exploration of the Biginelli reaction, intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles, offer field-proven experimental insights, and contextualize the reaction's profound impact on modern drug discovery. We will delve into the mechanistic intricacies, provide detailed and reproducible protocols, analyze structure-activity relationships, and survey the landscape of DHPMs as therapeutic agents.

The Reaction Mechanism: From Postulation to Spectroscopic Proof

The elegance of the Biginelli reaction lies in its convergence of three readily available components—an aldehyde, a β-dicarbonyl compound (typically a β-ketoester like ethyl acetoacetate), and a urea or thiourea—into a complex heterocyclic architecture in a single synthetic operation. While several mechanisms were initially proposed, extensive spectroscopic studies, most notably by C. Oliver Kappe, have led to the currently accepted pathway that proceeds through a key N-acyliminium ion intermediate[3][8][9].

The reaction is typically acid-catalyzed. The currently accepted mechanism involves the following key steps[8][9]:

-

Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea. This is the rate-determining step and forms a highly electrophilic N-acyliminium ion.

-

Nucleophilic Attack: The enol form of the β-ketoester acts as the nucleophile, attacking the iminium ion. This step establishes the C4-C5 bond of the pyrimidine ring.

-

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via the attack of the remaining urea nitrogen onto the ketone carbonyl group. A final dehydration step yields the stable 3,4-dihydropyrimidinone ring system.

References

- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 (1997) | C. Oliver Kappe | 434 Citations [scispace.com]

Core Topic: Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - A Comprehensive Analysis of Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key scaffold in medicinal chemistry, belongs to the dihydropyrimidine class of heterocyclic compounds often synthesized via the Biginelli reaction.[1] Its utility as a versatile intermediate for the development of pharmacologically active agents necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a detailed examination of the solubility and stability profiles of this compound. We will explore the theoretical underpinnings and provide robust, field-proven experimental protocols for the systematic evaluation of its behavior in various solvent systems and under diverse stress conditions. The insights presented herein are critical for formulation development, process optimization, and ensuring the integrity of research and development activities.

Physicochemical Characterization

A foundational understanding of a molecule begins with its key physical and chemical properties. This compound is an organic compound whose structure presents both hydrogen bond donors (N-H groups) and acceptors (C=O groups), as well as a lipophilic ethyl ester group, suggesting a nuanced solubility profile.[2]

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 170.17 g/mol | [2][3] |

| CAS Number | 33458-27-4 | [3] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 206 - 210 °C (for a related analogue) | [4] |

| Synonyms | Ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | [3] |

Solubility Profile: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation design, and purification strategies. The structure of this compound suggests moderate solubility in polar organic solvents and limited solubility in water.

Experimental Determination of Solubility

To quantitatively assess solubility, the isothermal shake-flask method is a reliable and widely accepted technique. This method involves generating a saturated solution of the compound in the solvent of interest and then quantifying the dissolved solute concentration.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, acetonitrile) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particulates.

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Factors Influencing Solubility

-

Solvent Polarity: The compound is expected to be more soluble in polar protic solvents like ethanol, where it can engage in hydrogen bonding, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexanes is likely to be very low.

-

pH: The tetrahydropyrimidine ring contains N-H protons that are weakly acidic. At highly alkaline pH, deprotonation could occur, potentially increasing aqueous solubility. However, stability at high pH is a concern (see Section 3).

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to understand the thermodynamics of the dissolution process.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy over its shelf life.[5] Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

Forced Degradation Studies

Forced degradation involves subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[5][6]

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or gentle heat (e.g., 60 °C). Basic hydrolysis is often faster than acidic.[7]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Quenching: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Testing.

Potential Degradation Pathways

The tetrahydropyrimidine core and the ethyl ester functional group are the most likely sites for degradation.

-

Hydrolysis:

-

Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. Base-catalyzed hydrolysis is typically much faster.

-

Ring Cleavage: Under harsh hydrolytic conditions, particularly strong base and heat, the amide-like bonds within the dihydropyrimidine ring can be cleaved.[7] The degradation of pyrimidines often involves a reductive pathway that begins with the reduction of the C5-C6 double bond (already saturated in this molecule), followed by ring opening via dihydropyrimidinase, ultimately leading to simpler, water-soluble products like β-alanine, CO₂, and ammonia.[8][9]

-

-

Oxidation: The secondary amine and the tertiary carbon atom (C4) could be susceptible to oxidation, leading to various oxidized derivatives.

Plausible Hydrolytic Degradation Pathway

Caption: Potential Hydrolytic Degradation Pathways.

Summary and Recommendations

This guide outlines the critical importance and practical methodologies for assessing the solubility and stability of this compound.

-

Solubility: The compound is predicted to have good solubility in polar organic solvents but limited aqueous solubility. The provided shake-flask protocol is recommended for generating precise quantitative data essential for formulation and purification process design.

-

Stability: The primary degradation liabilities are hydrolysis of the ethyl ester and potential cleavage of the heterocyclic ring under harsh pH and temperature conditions. The forced degradation protocol is a crucial tool for identifying potential degradants and developing a robust, stability-indicating analytical method.

For any drug development program involving this scaffold, conducting these studies early is paramount. The data generated will provide a solid foundation for making informed decisions, mitigating risks associated with formulation instability, and ensuring the development of a safe and effective final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 33458-27-4 [smolecule.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its tetrahydropyrimidine core is a privileged scaffold, appearing in a wide array of biologically active molecules and pharmaceuticals. This technical guide provides an in-depth look at the physical characteristics and a detailed protocol for the synthesis of this valuable compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound (CAS Number: 33458-27-4) is a solid substance, with its appearance typically described as a yellow to white solid.[1] The purity of the compound can influence its exact coloration. A key physical constant for this compound is its melting point, which is a critical indicator of purity for crystalline solids.

| Property | Value | Source(s) |

| CAS Number | 33458-27-4 | [2] |

| Molecular Formula | C₇H₁₀N₂O₃ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Physical Appearance | Yellow to white solid | [1] |

| Melting Point | 183-185 °C | [1] |

Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction.[3] This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (or a urea derivative) under acidic conditions.[3] For the synthesis of the title compound, formaldehyde is the required aldehyde component.

The underlying principle of the Biginelli reaction involves an initial acid-catalyzed reaction between the aldehyde and urea to form a key acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester (ethyl acetoacetate) and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The use of an acid catalyst is crucial for driving the condensation steps and achieving a good yield.

Experimental Protocol